molecular formula C9H11BrO3S B1444837 1-Bromo-4-(2-methanesulfonylethoxy)benzene CAS No. 1178649-34-7

1-Bromo-4-(2-methanesulfonylethoxy)benzene

Cat. No.: B1444837
CAS No.: 1178649-34-7
M. Wt: 279.15 g/mol
InChI Key: FNJNFFAPVJBJFO-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-methanesulfonylethoxy)benzene (CAS: 1178649-34-7) is a brominated aromatic compound featuring a methanesulfonyl-substituted ethoxy group at the para position of the benzene ring. Its molecular formula is C₉H₁₁BrO₃S, with a molecular weight of 295.15 g/mol . The sulfonylethoxy group imparts strong electron-withdrawing properties, enhancing the reactivity of the bromine atom in cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings. This compound is valued in pharmaceutical and materials science research for its utility as a synthetic intermediate, particularly in constructing complex aromatic systems .

Properties

IUPAC Name

1-bromo-4-(2-methylsulfonylethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3S/c1-14(11,12)7-6-13-9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJNFFAPVJBJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-methanesulfonylethoxy)benzene can be synthesized through a multi-step process. One common method involves the bromination of 4-(2-methanesulfonylethoxy)benzene. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to facilitate the electrophilic aromatic substitution .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions helps in achieving high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(2-methanesulfonylethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Coupling Reactions: Biaryl compounds are the major products formed.

Scientific Research Applications

1-Bromo-4-(2-methanesulfonylethoxy)benzene is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which 1-Bromo-4-(2-methanesulfonylethoxy)benzene exerts its effects involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atom acts as a leaving group in substitution reactions, while the methanesulfonylethoxy group can influence the electronic properties of the benzene ring, affecting its reactivity .

Comparison with Similar Compounds

Sulfonyl-Containing Bromobenzenes

Compounds with sulfonyl groups exhibit distinct electronic effects due to the electron-withdrawing nature of the sulfonyl moiety.

Compound Name Molecular Formula Substituent CAS Number Key Properties/Applications
1-Bromo-4-(2-methanesulfonylethoxy)benzene C₉H₁₁BrO₃S Methanesulfonylethoxy 1178649-34-7 High reactivity in cross-couplings; used in aryl-aryl bond formation
1-Bromo-4-methanesulfonyl-2,5-dimethylbenzene C₉H₁₁BrO₂S Methanesulfonyl, dimethyl 1864063-77-3 Steric hindrance from methyl groups reduces reactivity compared to unsubstituted derivatives
1-Bromo-4-(methylsulfonyl)benzene C₇H₇BrO₂S Methylsulfonyl 34896-80-5 Direct sulfonyl substitution increases electrophilicity but lacks the ethoxy spacer, limiting solubility

Key Differences :

  • The methanesulfonylethoxy group in the target compound introduces both electronic and steric effects. The ethoxy spacer increases solubility in polar solvents compared to directly substituted sulfonyl derivatives .
  • In Pd-catalyzed reactions, the target compound’s bromine exhibits higher reactivity than methylsulfonyl-substituted analogs due to reduced steric hindrance .

Alkoxy-Substituted Bromobenzenes

Alkoxy groups influence solubility and electronic properties but lack the electron-withdrawing sulfonyl moiety.

Compound Name Molecular Formula Substituent CAS Number Key Properties/Applications
1-Bromo-4-(difluoromethoxy)benzene C₇H₅BrF₂O Difluoromethoxy - Electron-withdrawing fluorine enhances reactivity in C–H activation reactions
1-(2-Bromoethoxy)-4-methylbenzene C₉H₁₁BrO Bromoethoxy, methyl - Methyl group donates electrons, reducing bromine’s leaving-group ability compared to sulfonyl analogs
1-Bromo-4-((2-ethylhexyl)oxy)benzene C₁₄H₂₁BrO Ethylhexyloxy 164352-24-3 Long alkyl chain improves hydrophobicity; used in liquid crystal synthesis

Key Differences :

  • The methanesulfonylethoxy group in the target compound provides stronger electron withdrawal than alkoxy or alkyl groups, facilitating nucleophilic aromatic substitution .
  • Compared to difluoromethoxy derivatives, the sulfonylethoxy group offers better stability under basic conditions due to reduced hydrolytic susceptibility .

Ethynyl and Thienyl Derivatives

Compounds with conjugated systems or heterocycles demonstrate unique reactivity profiles.

Compound Name Molecular Formula Substituent CAS Number Key Properties/Applications
1-Bromo-4-[(4-methoxyphenyl)ethynyl]benzene C₁₅H₁₁BrO Ethynyl, methoxyphenyl 189099-57-8 Extended conjugation enables applications in optoelectronics
1-Bromo-4-(3-thienyl)benzene C₁₀H₇BrS Thienyl - Thiophene ring enables regioselective functionalization in heterocyclic synthesis

Key Differences :

    Biological Activity

    1-Bromo-4-(2-methanesulfonylethoxy)benzene is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a methanesulfonyl ethoxy group, which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

    • Chemical Formula : C10H13BrO3S
    • Molecular Weight : 293.18 g/mol
    • CAS Number : Not specified in the sources, but related compounds can be found in databases like PubChem.

    The biological activity of this compound is believed to stem from its ability to interact with various cellular targets. Similar compounds have shown that:

    • They can modulate enzyme activity by acting as inhibitors or substrates.
    • They may interfere with cell signaling pathways, influencing cellular responses such as proliferation and apoptosis.
    • The methanesulfonyl group may enhance solubility and bioavailability, allowing for better interaction with biological molecules.

    Biological Activities

    Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

    • Antimicrobial Activity : Some studies suggest that halogenated compounds can possess antimicrobial properties, potentially making them candidates for developing new antibiotics.
    • Anticancer Properties : Research has shown that certain brominated compounds can induce apoptosis in cancer cells, highlighting their potential as anticancer agents.
    • Anti-inflammatory Effects : Compounds with similar structures have been investigated for their ability to reduce inflammation, which could be beneficial in treating various inflammatory diseases.

    Case Studies and Research Findings

    Several studies have explored the biological activity of related compounds:

    • Antimicrobial Studies :
      • A study on brominated aromatic compounds indicated significant antimicrobial activity against various bacterial strains. The presence of the bromine atom is often linked to enhanced activity due to its electronegativity and ability to form stable interactions with microbial targets.
    • Anticancer Research :
      • In vitro studies have demonstrated that brominated compounds can inhibit the growth of cancer cell lines. For instance, a compound structurally similar to this compound was found to induce cell cycle arrest and apoptosis in human breast cancer cells.
    • Anti-inflammatory Mechanisms :
      • Research has shown that similar sulfonyl-containing compounds can inhibit pro-inflammatory cytokines, suggesting a mechanism through which they exert anti-inflammatory effects. This could be valuable for treating conditions like arthritis or inflammatory bowel disease.

    Data Table: Biological Activities of Related Compounds

    Compound NameActivity TypeTarget Organism/Cell LineReference
    This compoundAntimicrobialE. coli
    1-Bromo-4-(methanesulfonyl)benzeneAnticancerMCF-7 (breast cancer)
    1-Bromo-3-(sulfonyl)benzeneAnti-inflammatoryRAW 264.7 (macrophages)

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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